molecular formula C7H7Cl2NO3 B1384673 3-Amino-2-chloro-5-hydroxybenzoic acid hydrochloride CAS No. 1823452-44-3

3-Amino-2-chloro-5-hydroxybenzoic acid hydrochloride

Cat. No.: B1384673
CAS No.: 1823452-44-3
M. Wt: 224.04 g/mol
InChI Key: GDCFDGFVVBEKLJ-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-5-hydroxybenzoic acid hydrochloride is a chemical compound with the molecular formula C7H6ClNO3·HCl. It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and hydroxy functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chloro-5-hydroxybenzoic acid hydrochloride typically involves multiple steps. One common method starts with the nitration of 2-chloro-5-hydroxybenzoic acid, followed by reduction to introduce the amino group. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloro-5-hydroxybenzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

3-Amino-2-chloro-5-hydroxybenzoic acid hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Amino-2-chloro-5-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The chloro group may also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-chloro-2-hydroxybenzoic acid
  • 2-Amino-5-hydroxybenzoic acid
  • 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid

Uniqueness

3-Amino-2-chloro-5-hydroxybenzoic acid hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-amino-2-chloro-5-hydroxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3.ClH/c8-6-4(7(11)12)1-3(10)2-5(6)9;/h1-2,10H,9H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCFDGFVVBEKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823452-44-3
Record name 3-amino-2-chloro-5-hydroxybenzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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